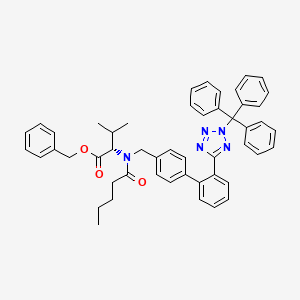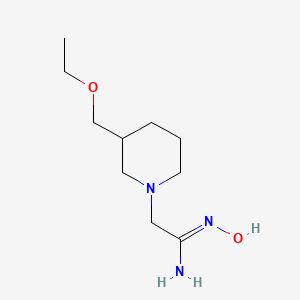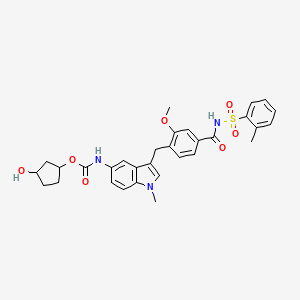
Zafirlukast M6 Metabolite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zafirlukast M6 Metabolite is a derivative of Zafirlukast, a leukotriene receptor antagonist primarily used for the prophylaxis and chronic treatment of asthma. Zafirlukast works by blocking the action of cysteinyl leukotrienes on the CysLT1 receptors, reducing airway constriction, mucus build-up, and inflammation .
Métodos De Preparación
The preparation of Zafirlukast M6 Metabolite involves synthetic routes that typically include hydroxylation reactions. Zafirlukast itself is synthesized through a series of steps involving the formation of an indole core, followed by functional group modifications to introduce the necessary pharmacophores . Industrial production methods for Zafirlukast involve large-scale chemical synthesis, often utilizing solvents like tetrahydrofuran, dimethylsulfoxide, and acetone .
Análisis De Reacciones Químicas
Zafirlukast M6 Metabolite undergoes various chemical reactions, including:
Reduction: Though less common, reduction reactions can modify the functional groups present in the compound.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Zafirlukast M6 Metabolite has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Zafirlukast M6 Metabolite involves its interaction with cysteinyl leukotriene receptors. By blocking these receptors, the compound reduces the effects of leukotrienes, which are mediators of inflammation and bronchoconstriction. This action helps in alleviating symptoms of asthma and other inflammatory conditions .
Comparación Con Compuestos Similares
Zafirlukast M6 Metabolite can be compared with other leukotriene receptor antagonists like Montelukast and Pranlukast. While all these compounds share a similar mechanism of action, this compound is unique in its specific metabolic pathway and the formation of hydroxylated derivatives . This uniqueness makes it a valuable compound for studying drug metabolism and the effects of leukotriene receptor antagonism.
Similar Compounds
- Montelukast
- Pranlukast
- Ibudilast
These compounds also act as leukotriene receptor antagonists but differ in their chemical structure and specific pharmacokinetic properties .
Propiedades
Fórmula molecular |
C31H33N3O7S |
|---|---|
Peso molecular |
591.7 g/mol |
Nombre IUPAC |
(3-hydroxycyclopentyl) N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
InChI |
InChI=1S/C31H33N3O7S/c1-19-6-4-5-7-29(19)42(38,39)33-30(36)21-9-8-20(28(15-21)40-3)14-22-18-34(2)27-13-10-23(16-26(22)27)32-31(37)41-25-12-11-24(35)17-25/h4-10,13,15-16,18,24-25,35H,11-12,14,17H2,1-3H3,(H,32,37)(H,33,36) |
Clave InChI |
OPQKYGDYABHOST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCC(C5)O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


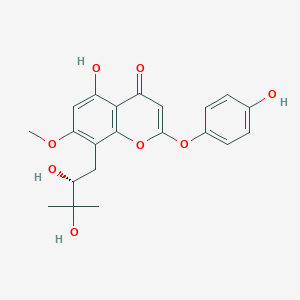
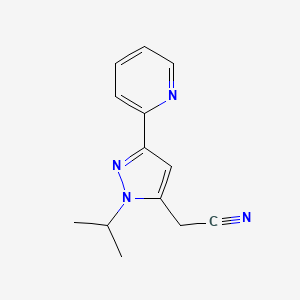
![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)

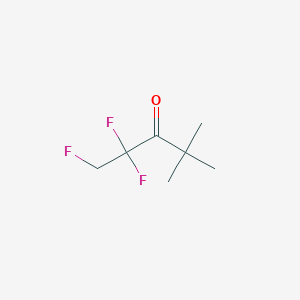

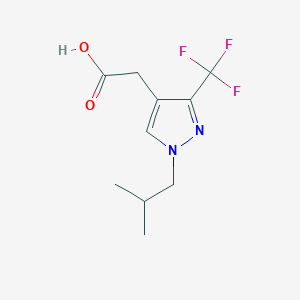
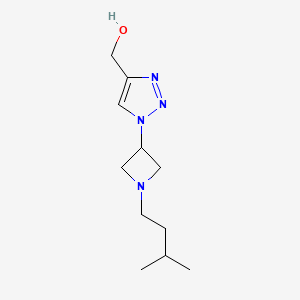

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)

